molecular formula C4H10ClNO3 B13996513 2-(Aminooxy)butanoic acid--hydrogen chloride (1/1) CAS No. 54716-30-2

2-(Aminooxy)butanoic acid--hydrogen chloride (1/1)

Cat. No.: B13996513
CAS No.: 54716-30-2
M. Wt: 155.58 g/mol
InChI Key: ONNXJNLCGRWYCR-UHFFFAOYSA-N
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Description

2-(Aminooxy)butanoic acid–hydrogen chloride (1/1) is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of butanoic acid, where the aminooxy group is attached to the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)butanoic acid–hydrogen chloride (1/1) typically involves the reaction of butanoic acid with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(Aminooxy)butanoic acid–hydrogen chloride (1/1) may involve more advanced techniques such as continuous flow reactors and automated purification systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)butanoic acid–hydrogen chloride (1/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine group.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-(Aminooxy)butanoic acid–hydrogen chloride (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)butanoic acid–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in research related to enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminooxy)propanoic acid
  • 2-(Aminooxy)pentanoic acid
  • 2-(Aminooxy)hexanoic acid

Uniqueness

2-(Aminooxy)butanoic acid–hydrogen chloride (1/1) is unique due to its specific chain length and the presence of the aminooxy group. This combination of features allows it to interact with a distinct set of molecular targets, making it valuable in various research applications.

Properties

CAS No.

54716-30-2

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

2-aminooxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2-3(8-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H

InChI Key

ONNXJNLCGRWYCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)ON.Cl

Origin of Product

United States

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